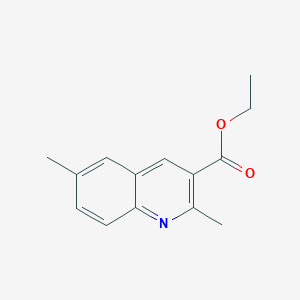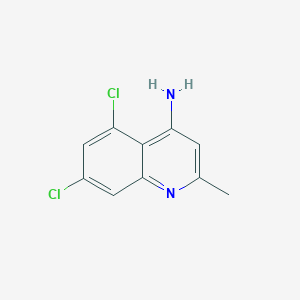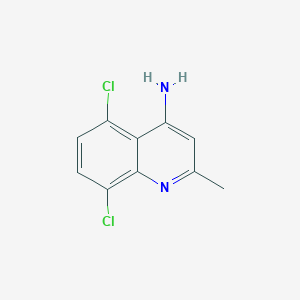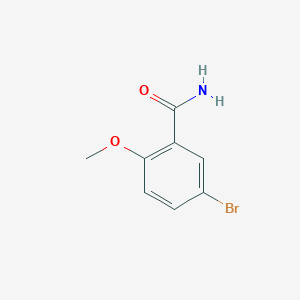
5-Bromo-2-methoxybenzamide
Overview
Description
5-Bromo-2-methoxybenzamide, also known as 5-Bromo-2-methoxybenzoic acid, is a chemical compound that belongs to the class of compounds known as benzamides. It is a colorless, odorless, and crystalline solid with a molecular weight of 199.05 g/mol. This compound is used in many scientific applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Radiosynthesis and Imaging Applications
5-Bromo-2-methoxybenzamide derivatives have been utilized in the radiosynthesis of ligands for imaging purposes. For example, radioiodinated compounds derived from methoxybenzamide showed high affinity and selectivity for 5HT2-receptors and were used as tracers for γ-emission tomography (Mertens et al., 1994). Similarly, high-affinity sigma2-receptor ligands derived from this compound have been synthesized for potential use in imaging solid tumors, showing promising results in identifying breast tumors in vivo (Rowland et al., 2006).
Potential in Treating Diabetes and Metabolic Disorders
Compounds derived from this compound, such as SN158, have shown potential as therapeutic agents against type 2 diabetes and related metabolic disorders. SN158 was found to activate peroxisome proliferator-activated receptors and significantly lower plasma levels of glucose and lipids in ob/ob mice without severe side effects (Jung et al., 2017).
Antipsychotic and Analgesic Potential
Certain benzamide derivatives, such as 5-bromo-2,3-dimethoxybenzamide, have been synthesized and evaluated for their antidopaminergic properties, indicating potential use as antipsychotic agents. Studies have shown that these compounds can inhibit apomorphine-induced behavioral responses, suggesting a low tendency to induce extrapyramidal side effects at effective doses (Högberg et al., 1990). Additionally, analgesic effects of similar compounds, such as 3-methoxybenzamide, have been observed in rats, although the mechanisms behind this analgesia are not fully understood (Sanders et al., 1989).
Antibacterial Properties
Certain benzamide derivatives, such as 3-methoxybenzamide, have shown antibacterial properties. For instance, they have been effective against Bacillus subtilis by inhibiting cell division and causing filamentation and lysis of cells. This points towards potential applications in developing new antibacterial agents (Ohashi et al., 1999).
Synthetic Chemistry Applications
In synthetic chemistry, this compound derivatives have been used in various reactions. For example, iron-catalyzed formal cis-haloamidation of alkyne has been reported using N-methoxybenzamides, highlighting the versatility of these compounds in facilitating complex chemical reactions (Liu et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in diabetes therapy .
Mode of Action
SGLT2 inhibitors work by inhibiting the reabsorption of glucose in the kidney, leading to a reduction in blood glucose levels .
Biochemical Pathways
As a potential intermediate in the synthesis of sglt2 inhibitors, it may influence the glucose reabsorption pathway in the kidneys .
Result of Action
If it acts as an intermediate in the synthesis of sglt2 inhibitors, its action could result in reduced blood glucose levels, potentially beneficial in the treatment of diabetes .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methoxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase results in the inhibition of the enzyme’s activity, which can be useful in studying metabolic pathways and developing therapeutic agents for conditions like diabetes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific pathways involved. In neuronal cells, for example, this compound has been shown to promote structural and functional plasticity, similar to the effects observed with certain psychedelics . This includes increased neuritogenesis, spinogenesis, and synaptogenesis, which are essential for neural development and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For instance, its inhibition of α-glucosidase is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . This mechanism is similar to that of other enzyme inhibitors and highlights the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Degradation can occur under certain conditions, leading to a decrease in its activity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit α-glucosidase activity without causing significant adverse effects . At higher doses, toxic effects can occur, including disruptions in cellular metabolism and function.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. Its inhibition of α-glucosidase affects the breakdown of carbohydrates, leading to changes in metabolic flux and metabolite levels . This interaction is significant for studying metabolic disorders and developing therapeutic agents.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and effectiveness . Understanding these transport mechanisms is essential for optimizing the use of this compound in research and therapy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the nucleus can enhance its interactions with transcription factors, while localization to the mitochondria can influence cellular metabolism.
properties
IUPAC Name |
5-bromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKGVNZHGRWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589280 | |
| Record name | 5-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303111-31-1 | |
| Record name | 5-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






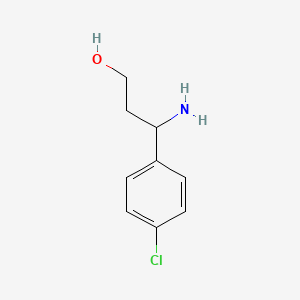
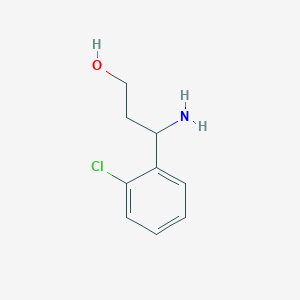
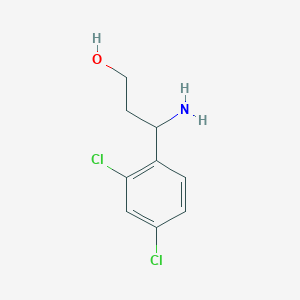

![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285030.png)

